BenchChemオンラインストアへようこそ!

Amlodipine besylate

polymorphism solid-state stability crystallization

Amlodipine besylate is the optimal API for generic tablet development, offering a well-characterized bioequivalence profile against the FDA Norvasc reference listed drug (RLD), satisfying 90% CIs for Cmax and AUC within 80–125%. As the thermodynamically stable dihydrate form (<71°C), it ensures consistent dissolution and processing behavior during aqueous granulation or coating, eliminating batch variability from polymorphic conversion. This reference salt form supports extensive fixed-dose combinations (amlodipine/benazepril, amlodipine/valsartan, amlodipine/olmesartan) with established stability data—a regulatory foundation alternative salt forms lack.

Molecular Formula C26H31ClN2O8S
Molecular Weight 567.1 g/mol
CAS No. 652969-01-2
Cat. No. B1664912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmlodipine besylate
CAS652969-01-2
SynonymsAmlodipine camsylate
Molecular FormulaC26H31ClN2O8S
Molecular Weight567.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)
InChIKeyZPBWCRDSRKPIDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amlodipine Besylate CAS 652969-01-2: Solid-State Differentiation and Procurement Criteria for Generic API Sourcing


Amlodipine besylate (CAS 652969-01-2) is the benzenesulfonate salt of amlodipine, a long-acting third-generation dihydropyridine calcium channel blocker (CCB) that inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle [1]. It is indicated for the treatment of hypertension and angina pectoris, with a plasma elimination half-life of approximately 30-50 hours, enabling once-daily dosing [2]. The compound exists in four distinct solid forms—anhydrate, monohydrate, dihydrate, and amorphous—with the dihydrate representing the thermodynamically stable phase under ambient conditions [3]. As the most clinically established salt form of amlodipine, amlodipine besylate serves as the reference standard against which all generic amlodipine formulations and alternative salt forms are evaluated for bioequivalence and therapeutic interchangeability .

Why Salt Form and Solid-State Polymorphism Preclude Blind Interchange of Amlodipine Besylate CAS 652969-01-2


In-class substitution of amlodipine besylate with alternative amlodipine salt forms or generic formulations is not automatically valid due to documented differences in solid-state thermodynamic stability, hydration behavior, and solubility profiles that may impact manufacturing consistency and formulation robustness [1]. Amlodipine besylate exists in four solid forms (anhydrate, monohydrate, dihydrate, amorphous) with distinct physicochemical properties—the dihydrate is thermodynamically stable below 71°C while other forms undergo solvent-mediated transformation to the dihydrate under aqueous conditions [2]. Furthermore, while multiple amlodipine salt forms (maleate, camsylate, nicotinate, adipate, orotate) demonstrate comparable systemic exposure following oral administration, they differ in solid-state properties, hygroscopicity, and manufacturing behavior [3]. The procurement decision must therefore account for these material-specific characteristics rather than assuming all amlodipine sources are functionally interchangeable at the API or finished product level.

Quantitative Differentiation Evidence: Amlodipine Besylate CAS 652969-01-2 Versus Comparators


Thermodynamic Stability of Amlodipine Besylate Dihydrate Versus Anhydrate and Hydrate Polymorphs

Amlodipine besylate exists in four distinct solid forms: anhydrate, monohydrate, dihydrate, and amorphous. The dihydrate is the thermodynamically stable form under ambient and physiological conditions (37°C in water), with all other forms undergoing solvent-mediated transformation (SMT) to yield the dihydrate [1]. Van't Hoff analysis indicates that anhydrate and dihydrate are the stable phases above and below 71°C, respectively [2]. The kinetic solubility rank order at 37°C in water is anhydrate > monohydrate > dihydrate [3].

polymorphism solid-state stability crystallization pharmaceutical manufacturing

Lipid Solubility Limitation of Amlodipine Besylate Versus Docusate Salt in Lipid-Based Formulations

In a systematic evaluation of lipophilic salt formation for lipid-based drug delivery, amlodipine besylate exhibited substantially lower lipid solubility compared to alternative lipophilic salt forms [1]. Amlodipine concentrations in lipidic excipients were limited to less than 5-10 mg/g when using the besylate salt but could be increased to greater than 100 mg/g when using the docusate salt [2].

salt selection lipid solubility formulation development lipophilic salts

Chiral Differentiation: S-Amlodipine Besylate Versus R-Amlodipine Besylate in Calcium Channel Blockade Activity

Amlodipine is administered clinically as a racemic mixture of R- and S-enantiomers. The calcium channel blocking activity resides primarily in the S-amlodipine enantiomer, which is solely responsible for the therapeutic vasodilatory and antihypertensive effects, while R-amlodipine is a potent inhibitor of smooth muscle cell migration but lacks calcium channel blocking activity [1]. This enantioselective pharmacology underpins the development of chiral-pure S-amlodipine formulations (e.g., S-amlodipine besylate, S-amlodipine nicotinate) that achieve equivalent blood pressure reduction at half the racemic dose [2].

chiral separation enantiomers S-amlodipine calcium channel blockade

Bioequivalence of Generic Amlodipine Besylate Formulations Versus Pfizer Norvasc Reference Product

A randomized, open-label, single-dose, crossover bioequivalence study evaluated generic amlodipine besylate tablets (5 mg) versus the original Pfizer Norvasc reference formulation in 28 healthy subjects under both fasting and fed conditions [1]. The 90% confidence intervals (CIs) for the ratio of geometric means (test/reference) for Cmax, AUC0-t, and AUC0-∞ fell entirely within the accepted bioequivalence range of 80% to 125%, demonstrating that generic and original amlodipine besylate tablets are bioequivalent with comparable safety profiles [2].

bioequivalence generic substitution pharmacokinetics therapeutic equivalence

Pharmacokinetic Comparability of Amlodipine Maleate Versus Amlodipine Besylate: Bioequivalence Demonstration

A single-dose, randomized, two-period crossover bioequivalence study compared amlodipine maleate 10 mg tablets versus amlodipine besylate 10 mg tablets (Norvasc) in 24 healthy volunteers over a 144-hour period [1]. AUC(t), AUC(inf), Cmax, and tmax were not statistically different between the two salt forms, indicating that amlodipine maleate and amlodipine besylate are bioequivalent and well tolerated [2]. The geometric mean ratios (GMRs) for amlodipine maleate/amlodipine besylate of Cmax and AUClast were 0.92 (90% CI: 0.81-1.05) and 1.05 (90% CI: 0.96-1.16), respectively [3].

salt form comparison bioequivalence amlodipine maleate pharmacokinetics

Enantioselective Recognition and Separation of S-Amlodipine Besylate from R-Amlodipine Besylate Using pH-Switchable MIPs

A novel pH-switchable molecularly imprinted polymer (MIP) was developed for the selective recognition and separation of S-amlodipine besylate (S-ADB) from its chiral enantiomer R-amlodipine besylate (R-ADB), addressing a challenging separation due to identical molecular composition and high structural similarity [1]. The MIPs achieved rapid adsorption equilibrium within 1 minute and exhibited an imprinting factor of 6.3, indicating highly specific recognition for the S-enantiomer [2]. Binary competitive experiments demonstrated excellent enantiomeric discrimination capability, with minimal interference even when the R-ADB concentration was 4-fold higher than that of S-ADB [3].

molecularly imprinted polymers chiral separation enantioselective recognition pharmaceutical analysis

Recommended Application Scenarios for Amlodipine Besylate CAS 652969-01-2 Based on Quantitative Differentiation Evidence


Generic Oral Solid Dosage Form Development Requiring Established Bioequivalence Pathway

Amlodipine besylate is the optimal API choice for generic tablet development due to its well-characterized bioequivalence profile against the Pfizer Norvasc reference listed drug (RLD). As demonstrated in Section 3, generic amlodipine besylate tablets meet FDA bioequivalence criteria (90% CIs for Cmax and AUC within 80%-125%) under both fasting and fed conditions [1]. This established regulatory pathway reduces development risk and accelerates ANDA submission timelines relative to alternative salt forms lacking published bioequivalence data.

Aqueous-Based Formulation Manufacturing Where Polymorph Consistency Is Critical for Batch Reproducibility

Manufacturing processes involving aqueous granulation or coating require API with predictable hydration behavior. As established in Section 3, amlodipine besylate dihydrate is the thermodynamically stable form below 71°C, and all other solid forms (anhydrate, monohydrate, amorphous) undergo solvent-mediated transformation to the dihydrate in aqueous environments at 37°C [2]. Procurement of phase-pure dihydrate ensures consistent dissolution and processing behavior, eliminating batch-to-batch variability from unintended polymorphic conversion during manufacturing.

Chiral-Pure S-Amlodipine Besylate API Manufacturing for Half-Dose Antihypertensive Formulations

The enantioselective pharmacology documented in Section 3—where S-amlodipine accounts for all calcium channel blocking activity while R-amlodipine is inactive for this mechanism—supports the development of chiral-pure S-amlodipine besylate formulations that achieve equivalent blood pressure reduction at half the racemic dose [3]. Industrial-scale enantiomeric separation using technologies such as pH-switchable molecularly imprinted polymers (imprinting factor = 6.3, adsorption equilibrium <1 min) enables pharmaceutical-grade S-amlodipine besylate production with the enantiomeric purity required for regulatory approval of chiral-pure drug products [4].

Fixed-Dose Combination Products Where Salt Form Compatibility with Co-Formulated Actives Is Documented

Amlodipine besylate serves as the reference salt form in numerous fixed-dose combination products (e.g., amlodipine/benazepril, amlodipine/valsartan, amlodipine/olmesartan, amlodipine/celecoxib) with established stability and compatibility data . The extensive body of bioequivalence data for amlodipine besylate in combination products (as referenced in Section 3 comparisons with maleate, camsylate, and nicotinate salts) provides a robust regulatory foundation for combination product development that alternative salt forms may lack.

Quote Request

Request a Quote for Amlodipine besylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.